4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one
Overview
Description
4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with guanidine nitrate in the presence of a base, followed by nitration and subsequent reduction to yield the desired compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyrimidines .
Scientific Research Applications
4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(phenylamino)methylphenol
- 4-Methoxyphenylboronic acid
- N-(4-amino-2-methoxyphenyl)methanesulfonamide
Uniqueness
4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one is unique due to its specific structural features, such as the presence of both amino and nitroso groups on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H10N4O3 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
4-amino-2-(2-methoxyphenyl)-5-nitroso-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N4O3/c1-18-7-5-3-2-4-6(7)10-13-9(12)8(15-17)11(16)14-10/h2-5H,1H3,(H3,12,13,14,16) |
InChI Key |
DMNXSTVDZJRRCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(C(=O)N2)N=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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